molecular formula C12H23O7PS B13817349 Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate CAS No. 3700-96-7

Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate

Cat. No.: B13817349
CAS No.: 3700-96-7
M. Wt: 342.35 g/mol
InChI Key: BFZWMSHWDNXYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester is a chemical compound with the molecular formula C12H23O7PS. It is also known by its synonym, 2-[(Dimethoxyphosphinyl)thio]butanedioic acid diisopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester typically involves the reaction of dimethyl phosphorochloridothioate with diisopropyl malonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester is unique due to its specific ester groups and the presence of both phosphorus and sulfur atoms in its structure.

Properties

CAS No.

3700-96-7

Molecular Formula

C12H23O7PS

Molecular Weight

342.35 g/mol

IUPAC Name

dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate

InChI

InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3

InChI Key

BFZWMSHWDNXYLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.